molecular formula C10H9ClO B3024617 2-Chloro-3,4-dihydronaphthalen-1(2H)-one CAS No. 17215-80-4

2-Chloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B3024617
CAS RN: 17215-80-4
M. Wt: 180.63 g/mol
InChI Key: COUZZRHRWFDSCY-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dihydronaphthalen-1(2H)-one is a type of organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a boiling point of 171°C.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Pd(PPh3)4/AgOAc-catalyzed Synthesis : A study by Liu et al. (2012) describes a novel, efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones, which includes 2-chloro-3,4-dihydronaphthalen-1(2H)-one, using a Pd[(C6H5)3P]4/AgOAc catalytic system. This method features simple procedures, mild conditions, and good yields, highlighting its potential in synthetic chemistry (Liu et al., 2012).

  • Chromium Tricarbonyl Complexes : Oprunenko et al. (2007) explored the reactions of 1,4-dihydronaphthalene with chromium tricarbonyl complexes, leading to metal-induced thermal isomerizations involving endo-hydrogen atoms. The study demonstrates the chemical behavior of dihydronaphthalene derivatives under the influence of chromium complexes (Oprunenko et al., 2007).

Biological and Medicinal Applications

  • Antibacterial and Antiproliferative Activities : A research by Osowole (2012) synthesized Schiff base complexes of 3,4-dihydronaphthalen-1(2H)-one and evaluated their antibacterial and antiproliferative activities. The study shows potential medicinal applications of these complexes, particularly in fighting bacterial infections and cancer cells (Osowole, 2012).

Physical and Chemical Properties

  • Vilsmeier–Haack Reaction : Devarajegowda et al. (2011) synthesized a compound using the Vilsmeier–Haack reaction and examined its crystal structure. This research sheds light on the structural aspects of dihydronaphthalene derivatives, which is crucial for understanding their chemical behavior and potential applications (Devarajegowda et al., 2011).

Other Applications

  • Synthesis of Novel Compounds : Sang et al. (2017) reported the isolation of novel compounds from the endophytic fungus Phoma sp., including a derivative of 3,4-dihydronaphthalen-1(2H)-one. This discovery highlights the importance of these compounds in natural product chemistry and potential drug discovery (Sang et al., 2017).

properties

IUPAC Name

2-chloro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUZZRHRWFDSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322874
Record name 2-Chloro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-dihydronaphthalen-1(2H)-one

CAS RN

17215-80-4
Record name 1(2H)-Naphthalenone,4-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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